molecular formula C14H23Cl2N3O B1417207 N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride CAS No. 1214014-55-7

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride

Cat. No.: B1417207
CAS No.: 1214014-55-7
M. Wt: 320.3 g/mol
InChI Key: ORXPWPHKNKDXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Properties

  • A study by Matiadis et al. (2013) involved the synthesis and evaluation of a series of quinolinone-3-aminoamide derivatives, including a compound structurally similar to N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride. The research focused on the inhibition of cancer cell growth (Matiadis et al., 2013).

Chemical Synthesis Techniques

  • Aghekyan and Panosyan (2016) discussed the synthesis of dihydroisoquinoline carboxamides, exploring reactions involving ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate and various secondary amines and heterylthiols (Aghekyan & Panosyan, 2016).

Structural Analysis

  • Surikova et al. (2008) investigated the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with nitrogen-centered nucleophiles, leading to the formation of various compounds including derivatives of tetrahydroisoquinoline (Surikova et al., 2008).

Bioorganic and Medicinal Chemistry

  • Research by Ruchelman et al. (2004) involved studying the effects of varied substituents at the 11-position of isoquino[4,3-c]cinnolin-12-ones on topoisomerase I-targeting activity and cytotoxicity. This study included the examination of compounds similar to the one (Ruchelman et al., 2004).

Pharmacological Applications

  • A study by Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of a similar compound, demonstrating its potential in medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Biochemical Analysis

Biochemical Properties

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to interact with DNA topoisomerase I and II, stabilizing cleavable complexes in human leukemia cells

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to delay progression through the S-phase of the cell cycle in cultured Lewis lung adenocarcinoma cells . This delay leads to the development of a synchronous S-phase peak, which subsequently moves to the G2/M-phase position. These effects highlight the potential of this compound in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a topoisomerase II-directed DNA intercalator, stabilizing cleavable complexes and causing DNA damage . These interactions lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The molecular mechanism of this compound underscores its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can cause cell cycle changes expected for a DNA-damaging drug, with significant effects on the transition of G2-phase cells to mitosis and the G1-phase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may have therapeutic potential. For example, the formation of cleavable complexes in human leukemia cells was observed at high concentrations of this compound . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a topoisomerase II-directed DNA intercalator suggests that it may affect DNA repair and replication pathways . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound may interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells can affect its efficacy and potential side effects . Understanding the transport and distribution of this compound is crucial for its application in research and therapy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the nucleus, where it interacts with DNA topoisomerases, is essential for its role as a DNA intercalator . Understanding the subcellular localization of this compound is crucial for its application in biochemical research and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13;;/h3-6,13,16H,7-10H2,1-2H3,(H,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXPWPHKNKDXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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